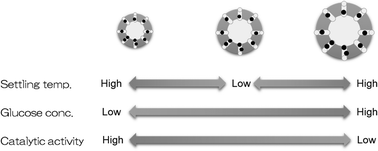The particle size control of ruthenium-encapsulated hollow silica sphere catalysts for the hydrogenation of carbon dioxide into formic acid
Materials Advances Pub Date: 2023-11-01 DOI: 10.1039/D3MA00331K
Abstract
In the present study, the control of particle size of ruthenium-encapsulated hollow silica catalysts is reported. For controlling the size, the preparation conditions of carbon sphere template particles for fabricating hollow silica sphere support materials were investigated. The particle size of templates depends on the settling temperature of glucose solutions before hydrothermal treatment for template preparation and glucose concentrations. Especially, the particle size of hollow spheres decreases with a decrease in glucose concentrations. The results of Fourier transform infrared-attenuated total reflectance (FTIR-ATR) spectroscopy indicated that the hydrolysis reaction of glucose proceeded at high settling temperatures before hydrothermal treatment and in solutions with high glucose concentrations to give carbon sphere templates, and templates with small particle size were obtained following the hydrothermal treatment. Ruthenium-encapsulated hollow silica sphere catalysts prepared using hollow silica sphere supports with small particle size contained highly dispersed active ruthenium species and exhibited high catalytic activity for the hydrogenation of carbon dioxide into formic acid.


Recommended Literature
- [1] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [2] Electrochemical sensor based on gold nanoparticles/ethylenediamine-reduced graphene oxide for trace determination of fenitrothion in water†
- [3] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [4] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [5] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [6] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [7] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [8] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [9] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [10] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†

Journal Name:Materials Advances
Research Products
-
CAS no.: 13194-69-9









